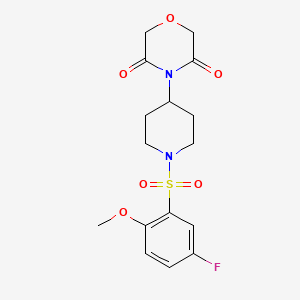

![molecular formula C11H17I B2359336 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane CAS No. 271767-63-6](/img/structure/B2359336.png)

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

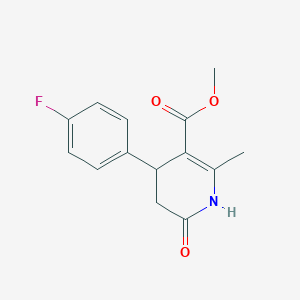

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C11H17I . It is a compound that has been studied for its unique structure and potential applications .

Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane consists of a cyclohexyl group attached to a bicyclo[1.1.1]pentane ring with an iodine atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

The reactivity of similar compounds, such as 1-Azido-3-Iodobicyclo[1.1.1]pentane, has been studied under “Click” Reaction Conditions . These reactions involve Cu (I)-catalyzed 1,3-dipolar cycloaddition and integrated cycloaddition-Sonogashira coupling reactions .Physical And Chemical Properties Analysis

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane has a molecular weight of 276.16 . It is moderately soluble . The compound’s lipophilicity, as measured by Log Po/w, is 4.18 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane has been explored in various synthetic and reactivity studies. A significant focus has been on its role in forming bicyclo[1.1.1]pentan-1-amine, a compound important in medicinal chemistry. Goh et al. (2014) described a scalable route to bicyclo[1.1.1]pentan-1-amine using 1-azido-3-iodobicyclo[1.1.1]pentane, highlighting its potential as a versatile intermediate (Goh et al., 2014). Furthermore, the reactivity of 1-Iodobicyclo[1.1.1]pentane with t-butyllithium, as investigated by Della and Taylor (1991), offers insights into the metal-halogen exchange process and potential applications in synthetic chemistry (Della & Taylor, 1991).

Bioisostere and Drug Molecule Applications

The compound has also been examined for its bioisosteric properties in drug molecules. Sitte et al. (2020) explored the synthesis of different bicyclo[1.1.1]pentane (BCP) triazole building blocks, showcasing the compound's utility in drug design (Sitte et al., 2020). This aligns with the work of Hughes et al. (2019), who demonstrated the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, further emphasizing the importance of such structures in pharmaceutical research (Hughes et al., 2019).

Cross-Coupling Chemistry

In the context of cross-coupling chemistry, Nugent et al. (2020) reported a method to access 1,3-C-disubstituted bicyclo[1.1.1]pentanes using 1-iodo-bicyclo[1.1.1]pentanes. This method enables the synthesis of a wide range of substituted compounds, showcasing the versatility of 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane in synthetic applications (Nugent et al., 2020).

High Energy Density Materials

Another intriguing application area is in high-energy density materials (HEDMs). Ghule et al. (2011) investigated polynitrobicyclo[1.1.1]pentanes, derived from bicyclo[1.1.1]pentane, for potential defense applications, highlighting the compound's relevance in the search for novel HEDMs (Ghule et al., 2011).

Wirkmechanismus

Pharmacokinetics

, the pharmacokinetic properties of 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane are as follows:

- Absorption : The compound has low gastrointestinal absorption .

- Distribution : It is permeable to the blood-brain barrier (BBB) .

- Metabolism : It is not a substrate for P-glycoprotein, but it is an inhibitor of CYP2C9 .

The compound’s lipophilicity (Log Po/w) is 3.01 (iLOGP), indicating that it may have good bioavailability .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGBOMGEEZHCQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C23CC(C2)(C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2359254.png)

![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2359258.png)

![(E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid](/img/structure/B2359260.png)

![N-(2,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2359266.png)

![3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359268.png)

![2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2359271.png)